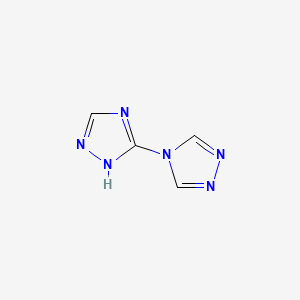

2H-3,4'-bi-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSKRWPZZNTOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361290 | |

| Record name | 2H-3,4'-bi-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-29-2 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68984-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,4'-bi-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h 3,4 Bi 1,2,4 Triazole and Its Structural Analogues

Strategic Retrosynthesis and Design Principles for Bi-1,2,4-triazole Architectures

The effective synthesis of complex molecules like 2H-3,4'-bi-1,2,4-triazole hinges on a carefully planned retrosynthetic analysis. This approach involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Key Precursors and Reaction Intermediates

A logical retrosynthetic disconnection of the this compound structure breaks the crucial C3-N4' bond that links the two triazole rings. This strategy identifies two key precursor types: a 1,2,4-triazole (B32235) substituted at the C3 position with a suitable leaving group (e.g., a halogen) and a 4-amino-1,2,4-triazole (B31798) derivative.

Key precursors for the synthesis of the 3-substituted-1,2,4-triazole ring include:

Hydrazides and Amidines: These are fundamental building blocks for the 1,2,4-triazole ring system.

3-Halo-1,2,4-triazoles: These serve as electrophilic partners in coupling reactions.

3-Hydrazino-1,2,4-triazoles: These can be converted into various functional groups suitable for coupling.

The 4-amino-1,2,4-triazole moiety, acting as the nucleophilic partner, can be synthesized from hydrazine (B178648) and formic acid, followed by amination. The reaction proceeds through key intermediates such as formylhydrazine (B46547) and 1,3,4-oxadiazole, which upon reaction with hydrazine, yields the desired 4-amino-1,2,4-triazole.

A critical intermediate in many 1,2,4-triazole syntheses is the acylamidrazone . This intermediate is typically formed from the reaction of a nitrile with a hydrazide and readily dehydrates to form the triazole ring. chemmethod.com

Theoretical Frameworks for Carbon-Nitrogen and Nitrogen-Nitrogen Bond Formation

The construction of the bi-1,2,4-triazole architecture relies on the formation of strong carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. The theoretical understanding of these bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.

Carbon-Nitrogen Bond Formation: The key C3-N4' bond formation is typically achieved through a nucleophilic substitution reaction. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the reaction mechanism, transition state energies, and the influence of substituents on reactivity. nih.gov Frontier Molecular Orbital (FMO) theory is a powerful tool to rationalize the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (4-amino-1,2,4-triazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic triazole derivative. asianpubs.org A smaller HOMO-LUMO gap generally indicates a more favorable reaction. asianpubs.org

Nitrogen-Nitrogen Bond Formation: The formation of the 1,2,4-triazole rings themselves involves the creation of N-N bonds. These reactions often proceed through cyclization mechanisms. Computational studies can model the intricate steps of these cyclizations, including the initial nucleophilic attack and subsequent dehydration steps. asianpubs.org For instance, in the formation of the triazole ring from hydrazones and amines, the reaction is believed to proceed through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. mdpi.com

Conventional Synthetic Approaches to Bi-1,2,4-triazole Core Formation

Traditional methods for the synthesis of bi-1,2,4-triazole systems often involve multi-step sequences and rely on well-established condensation reactions.

Multi-step Reaction Protocols and Yield Optimization Strategies

A common multi-step approach to 3,4'-bi-1,2,4-triazoles involves the initial synthesis of the individual triazole precursors followed by their coupling. For example, the synthesis of a 3,5-disubstituted-1,2,4-triazole can be achieved by reacting a nitrile and a hydrazide in the presence of an acid catalyst. chemmethod.com The resulting triazole can then be functionalized at the 3-position to introduce a leaving group. Separately, 4-amino-1,2,4-triazole is prepared. The final step involves the coupling of these two fragments.

Yield optimization in these multi-step protocols is a significant challenge. Key strategies include:

Purification of Intermediates: Ensuring the purity of each intermediate is crucial to prevent side reactions in subsequent steps.

Reaction Condition Optimization: Systematic variation of parameters such as temperature, solvent, catalyst, and reaction time is essential to maximize the yield of each step.

Protecting Group Strategies: In cases where sensitive functional groups are present, the use of protecting groups may be necessary to avoid unwanted reactions.

Condensation Reactions in the Construction of Bi-triazole Skeletons

Condensation reactions are fundamental to the formation of the 1,2,4-triazole ring. The Pellizzari reaction, for instance, involves the reaction of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole. isres.org Another classical method is the Einhorn–Brunner reaction, which utilizes the condensation of a hydrazine with a diacylamine. isres.org

In the context of this compound synthesis, a key condensation step is the reaction between a 3-substituted-1,2,4-triazole (often with a halo- or thio- leaving group) and 4-amino-1,2,4-triazole. This reaction typically requires elevated temperatures and the presence of a base to facilitate the nucleophilic substitution. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied, leading to the formation of stable hemiaminals as intermediates to Schiff bases. organic-chemistry.org

The synthesis of energetic materials often involves the reaction of precursors like 3,4-diamino-1,2,4-triazole to form energetic salts. asianpubs.orgbroadinstitute.org For instance, the reaction of 5,5'-dichloro-3,3'-azobis(1,2,4-triazole) with 3,3-bis(azidomethyl)oxetane (B8295959) demonstrates the construction of more complex energetic polycyclic compounds. asianpubs.org

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| 3-Halo-1,2,4-triazole | 4-Amino-1,2,4-triazole | Nucleophilic Substitution | 3,4'-Bi-1,2,4-triazole | General |

| Nitrile | Hydrazide | Condensation | 3,5-Disubstituted-1,2,4-triazole | chemmethod.com |

| Amide | Acylhydrazide | Pellizzari Reaction | 3,5-Disubstituted-1,2,4-triazole | isres.org |

| Hydrazine | Diacylamine | Einhorn-Brunner Reaction | 1,5-Disubstituted-1,2,4-triazole | isres.org |

| 5,5'-Dichloro-3,3'-azobis(1,2,4-triazole) | 3,3-Bis(azidomethyl)oxetane | Nucleophilic Substitution | Polycyclic energetic compound | asianpubs.org |

Emerging and Green Synthetic Strategies for Bi-1,2,4-triazole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.orgnih.govscipublications.com The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been shown to proceed smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org This method offers excellent functional group tolerance and is considered a greener alternative to conventional heating. organic-chemistry.org One-pot syntheses of 3,4,5-trisubstituted 1,2,4-triazoles have also been developed using microwave-induced cyclodehydration. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. asianpubs.orgmdpi.comasianpubs.orgresearchgate.net The synthesis of 1,2,4-triazole derivatives has been successfully achieved using ultrasound irradiation, often in one-pot procedures. asianpubs.orgasianpubs.org Ultrasound is believed to promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. asianpubs.org

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. isres.orgnih.govnih.gov The development of one-pot methods for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from readily available starting materials represents a significant advancement in the field. researchgate.net

| Method | Precursors | Conditions | Advantages | Reference |

| Microwave-Assisted | Hydrazines, Formamide | Catalyst-free, 160 °C | Rapid, High Yield, Green | organic-chemistry.org |

| Microwave-Assisted | Secondary amides, Hydrazides | Triflic anhydride (B1165640) activation | One-pot, Efficient | researchgate.net |

| Ultrasound-Assisted | α-Nitrophenyl hydrazones, Methylene (B1212753) amines | NaNO2, BTEAC | One-pot, Convenient | asianpubs.org |

| One-Pot Synthesis | Carboxylic acids, Hydrazinophthalazine | EDCI, HOBt | Simple, Good Yield | General |

| One-Pot Synthesis | Nitriles, Hydrazines | Base-mediated | Rapid, Efficient | researchgate.net |

Metal-Catalyzed Coupling Reactions in Bi-triazole Synthesis

Metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to form carbon-heteroatom and carbon-carbon bonds with high efficiency and control. In the context of bi-triazole synthesis, these methods facilitate the construction of the core heterocyclic rings and the linkage between them.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. beilstein-journals.orgd-nb.info While the classic Huisgen 1,3-dipolar cycloaddition of azides and alkynes produces a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst makes the reaction highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govacs.org This transformation is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. beilstein-journals.orgd-nb.info

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). nih.gov Density functional theory (DFT) calculations have supported a stepwise mechanism that explains the marked regioselectivity, with the calculated energy barrier for the formation of the 1,4-regioisomer being significantly lower than that for the 1,5-isomer. nsf.gov The choice of copper source can vary, with Cu(I) salts or the in situ reduction of Cu(II) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate) being common strategies. nsf.govnih.gov

While CuAAC is the definitive method for 1,4-disubstituted 1,2,3-triazoles, its direct application to form the 1,2,4-triazole ring is not the standard pathway. However, precursors synthesized via CuAAC can be further elaborated into more complex structures, including those containing 1,2,4-triazole moieties. The synthesis of bi- and bis-1,2,3-triazoles often employs two successive CuAAC reactions. beilstein-journals.org For instance, unsymmetrically substituted 4,4'-bi-1,2,3-triazoles can be prepared in a stepwise manner involving a CuAAC reaction, deprotection of a second alkyne moiety, followed by another CuAAC reaction. beilstein-journals.orgd-nb.info

Table 1: Examples of Copper-Catalyzed Synthesis of Bitriazoles

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiyne and substituted organic azides | CuI, 2,4-lutidine, MeCN | Symmetrical 4,4'-bi-1,2,3-triazoles | 76-82% | beilstein-journals.org |

| 1-Trimethylsilyl-1,3-butadiyne and substituted azides | 1. Cu(OAc)₂·H₂O 2. TBAF, then CuI, PMDTA, THF | Unsymmetrical 4,4'-bi-1,2,3-triazoles | 52-86% | beilstein-journals.orgd-nb.info |

| Dialkynes and azides | CuSO₄/Sodium Ascorbate | Ester-linked bis-1,2,3-triazoles | 70-92% | beilstein-journals.org |

Beyond copper, other transition metals have been explored for the synthesis of triazoles, sometimes offering alternative regioselectivity or reactivity. For the synthesis of 1,2,4-triazoles, transition metal catalysis can be particularly useful. For example, a dual catalytic system of palladium and copper has been used for the three-component cycloaddition of alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN₃) to produce 2-allyl-substituted-1,2,3-triazoles. nih.govfrontiersin.org

More specifically for 1,2,4-triazoles, distinct regioselectivity can be achieved by catalyst choice. It has been demonstrated that in the reaction between aryl diazonium salts and isocyanides, a Cu(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas an Ag(I) catalyst directs the reaction to form 1,3-disubstituted 1,2,4-triazoles. frontiersin.orgorganic-chemistry.org This catalyst-controlled regioselectivity provides a valuable tool for accessing specific isomers of functionalized 1,2,4-triazoles. organic-chemistry.org Additionally, metal-free catalytic systems, such as those using B(C₆F₅)₃, have been developed for the dehydrogenative cyclization to form 3,4,5-trisubstituted-1,2,4-triazoles. nih.govfrontiersin.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govrsc.org This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govorganic-chemistry.org

For the synthesis of 1,2,4-triazoles, microwave irradiation has been successfully applied to various reaction pathways. For instance, a facile and catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation, with reaction times as short as 10 minutes. organic-chemistry.org Another microwave-assisted, one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield, a significant improvement over the 4 hours required by conventional heating. nih.gov The synthesis of symmetrical bis-1H-1,2,3-triazoles has also been efficiently achieved using copper N-heterocyclic carbene catalysis with microwave-assisted heating in an aqueous solvent. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96% | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85% | nih.gov |

| Synthesis of 3,3'(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines | Not specified | 5 minutes | Good | nih.gov |

Ultrasound-Assisted Synthetic Methodologies for Sustainable Chemistry

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. asianpubs.orgasianpubs.org The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to increased reaction rates and yields. asianpubs.orgasianpubs.org This method is often more energy-efficient and can be performed under milder conditions than conventional methods.

The synthesis of 1,2,4-triazole derivatives has been shown to benefit significantly from ultrasound irradiation. asianpubs.orgmdpi.com For example, a series of N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized in high yields (75-89%) with sonication times of 30-90 minutes, a marked improvement over the 10-36 hours required for the conventional method. mdpi.commdpi.com Similarly, a one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene amines was successfully carried out under ultrasound irradiation. asianpubs.org This approach highlights the potential of sonochemistry to provide rapid and efficient access to complex heterocyclic systems. mdpi.comresearchgate.net

Solvent-Free and Atom-Economical Synthetic Pathways

The principles of green chemistry encourage the development of synthetic routes that minimize waste, often by eliminating the use of solvents and designing reactions with high atom economy. rsc.org Solvent-free, or solid-state, reactions reduce environmental impact and can simplify product purification.

In the synthesis of 1,2,4-triazoles, solvent-free conditions have been effectively implemented. One such method involves the reaction of amidrazones with anhydrides using a recyclable catalyst (HClO₄-SiO₂) at 80°C, affording the desired products in moderate to high yields (55-95%). nih.govfrontiersin.org Another approach describes a one-pot process for synthesizing 3,5-disubstituted-1,2,4-triazoles by reacting a nitrile and a hydrazide in the presence of an acid, which can be operated without a solvent. dcu.ie These methods not only reduce solvent waste but also often lead to simpler work-up procedures.

Directed Functionalization and Derivatization of Bi-1,2,4-triazole Scaffolds

The functionalization of a pre-formed bi-1,2,4-triazole core is a key strategy for tuning its physicochemical and energetic properties. Directed functionalization allows for the introduction of specific substituents at desired positions on the heterocyclic rings, enabling the synthesis of a diverse library of derivatives from a common intermediate.

Asymmetric functionalization is a particularly constructive approach to modulate the properties of bi-1,2,4-triazole-based materials. rsc.orgbohrium.com By introducing different functional groups onto the two triazole rings, it is possible to fine-tune properties such as density, detonation performance, and sensitivity. rsc.orgresearchgate.net For example, a series of asymmetrically functionalized energetic compounds based on a bi(1,2,4-triazole) backbone have been designed and synthesized. rsc.orgbohrium.com The introduction of a single trinitromethyl group onto the bi-triazole scaffold resulted in a compound with good detonation performance and acceptable mechanical insensitivity, demonstrating that asymmetric modification is an effective strategy for developing high-energy, insensitive materials. rsc.orgresearchgate.net This approach allows for a deeper understanding of the structure-performance relationships in this class of compounds. bohrium.comresearchgate.net

Introduction of Energetic Substituents (e.g., Nitro, Nitramino Groups)

The incorporation of energetic functionalities, such as nitro (-NO₂) and nitramino (-NHNO₂) groups, into the this compound framework is a primary strategy for enhancing the energetic performance of these compounds. These groups contribute to a higher density, a more favorable oxygen balance, and increased enthalpy of formation, all of which are desirable characteristics for energetic materials.

A notable example is the synthesis of 5,5'-dinitro-2H,2H'-3,3'-bi-1,2,4-triazole (DNBT) . This compound is a key precursor in the development of energetic cocrystals. acs.orgacs.org The synthesis of DNBT and its derivatives can be further elaborated by introducing N-polynitromethyl groups to the triazole rings. For instance, N,N'-dinitromethyl derivatives of 5,5'-dinitrobi(1,2,4-triazole) can undergo a series of reactions including nitration, fluorination, and difluoroamination to yield 2,2'-bis(trinitromethyl)-, 2,2'-bis(dinitro(fluoro)methyl)-, and 2,2'-bis[(N,N-difluoroamino)dinitromethyl] derivatives, respectively. researchgate.net These modifications aim to produce hydrogen-free oxidizers with high density and thermal stability. researchgate.net

Another significant advancement is the selective introduction of nitramino groups. A key precursor for this is 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole , which can be synthesized from oxalic acid and diaminoguanidine (B1197381) hydrochloride. researchgate.net Through a selective nitration process, this tetraamino compound can be converted into 5,5'-diamino-4,4'-dinitramino-3,3'-bi(1,2,4-triazole) . researchgate.net This selective nitration highlights a sophisticated approach to functionalizing the bitriazole core, where the strategic placement of amino and nitramino groups can significantly influence the compound's energetic properties. researchgate.net

| Precursor Compound | Reagents | Product Compound | Key Features of Product |

| 5,5'-dinitrobi(1,2,4-triazole) | Bromoacetone, followed by nitration, fluorination, or difluoroamination | 2,2'-bis(polynitromethyl)-5,5'-dinitro-2H,2H'-3,3'-bi(1,2,4-triazoles) | High density, good thermal stability, hydrogen-free oxidizer researchgate.net |

| 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole | Nitrating agents | 5,5'-diamino-4,4'-dinitramino-3,3'-bi(1,2,4-triazole) | Enhanced energetic properties due to amino and nitramino groups researchgate.net |

Selective Amination and Halogenation Reactions

Selective functionalization of the this compound core through amination and halogenation is essential for creating a diverse range of derivatives with tailored properties. These reactions provide handles for further chemical transformations and can directly influence the stability and reactivity of the resulting compounds.

While specific examples of selective amination on a pre-formed this compound are not extensively detailed in readily available literature, the synthesis of amino-substituted triazole derivatives often involves cyclization reactions of precursors already containing the amino group. For instance, the synthesis of 4-amino-1,2,4-triazole Schiff base derivatives involves the reaction of an intermediate with 1,2,4-triazole, which is formed through reduction and ammonification of aldehydes. nih.gov This suggests that building the bitriazole system from amino-functionalized precursors is a viable strategy.

Halogenation of the bitriazole core, on the other hand, has been demonstrated. The synthesis of tetrahalogeno-4,4'-bi-1,2,4-triazoles, such as tetrachloro-4,4'-bi-1,2,4-triazole and tetrabromo-4,4'-bi-1,2,4-triazole, has been achieved through the halogenation of 4,4'-bi-1,2,4-triazole. These halogenated derivatives can serve as versatile intermediates for cross-coupling reactions to introduce further functionalities.

| Reaction Type | Precursor | Reagents | Product Type | Potential Applications |

| Amination (via precursor) | Aldehydes | 1,2,4-triazole (after reduction/ammonification) | Amino-substituted triazole derivatives | Precursors for further functionalization nih.gov |

| Halogenation | 4,4'-bi-1,2,4-triazole | Halogenating agents | Tetrahalogeno-4,4'-bi-1,2,4-triazoles | Intermediates for cross-coupling reactions |

Regioselective Control in Substitution Patterns

Achieving regioselective control during the synthesis and functionalization of this compound is a significant challenge due to the presence of multiple reactive nitrogen and carbon positions. The ability to direct substituents to specific positions is critical for establishing structure-property relationships and optimizing the performance of the final compounds.

While direct regioselective substitution on the this compound core is a complex area of research, insights can be gained from studies on simpler 1,2,4-triazole systems. For instance, the alkylation of 1H-1,2,4-triazole can lead to a mixture of 1- and 4-alkylated isomers, with the regioselectivity influenced by the choice of base and leaving group. The use of weakly nucleophilic bases and good leaving groups has been shown to improve the regioselectivity towards the 1-substituted product.

In the context of constructing the bitriazole system itself, regioselectivity can be controlled by the choice of synthetic route. The construction of 1,2,4-triazole-fused heterocycles can be achieved with regioselectivity through methods inspired by amine oxidase catalysis, involving the coupling of a primary amine and hydrazine. rsc.org Such strategies, which build the heterocyclic system in a controlled manner, offer a powerful approach to obtaining specific substitution patterns.

The synthesis of multisubstituted 1,2,3-triazoles, a related class of compounds, has been achieved with high regioselectivity through the reaction of β-carbonyl phosphonates and azides. nih.gov This highlights the importance of precursor design in dictating the final substitution pattern. For this compound, a similar approach of carefully selecting and designing the building blocks for the cyclization reactions would be a key strategy for achieving regioselective control.

| Strategy | Description | Key Factors | Desired Outcome |

| Precursor-directed synthesis | Incorporating desired substituents into the precursor molecules before the formation of the bitriazole ring system. | Design of starting materials, reaction conditions for cyclization. | Formation of a specific regioisomer of the substituted bitriazole. |

| Catalytic methods | Utilizing catalysts that can selectively activate a specific position on the bitriazole ring for substitution. | Nature of the catalyst, substrate-catalyst interactions. | Functionalization at a predetermined site on the pre-formed bitriazole core. |

| Protecting group strategies | Temporarily blocking certain reactive sites on the bitriazole ring to direct substitution to the desired position. | Choice of protecting group, conditions for protection and deprotection. | Stepwise and controlled introduction of multiple substituents at specific locations. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2h 3,4 Bi 1,2,4 Triazole Systems

X-ray Crystallography for Definitive Molecular and Supramolecular Architecture

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular and supramolecular structures in the solid state. For bi-1,2,4-triazole systems, this technique elucidates not only the connectivity and conformation of the individual molecules but also the manner in which they assemble into a crystalline lattice.

Single crystal X-ray diffraction (SCXRD) analysis of 1,2,4-triazole-containing compounds provides precise atomic coordinates, from which key structural parameters can be derived. While a specific crystal structure for the parent 2H-3,4'-bi-1,2,4-triazole is not extensively reported in publicly accessible literature, analysis of closely related structures, such as substituted 4H-1,2,4-triazoles and other bitriazole systems, allows for an informed understanding of its likely molecular geometry.

The bond lengths within the triazole rings are expected to be intermediate between single and double bonds, reflecting electron delocalization. Typical C-N and N-N bond distances in 1,2,4-triazole (B32235) rings fall within the narrow range of 1.32 to 1.36 Å. wikipedia.org The inter-ring C-C bond connecting the two triazole units would be a key point of interest, with its length indicating the degree of conjugation between the rings.

Table 1: Representative Crystallographic Data for Substituted 1,2,4-Triazole Systems Note: This table presents typical data from related structures to illustrate expected values, not experimental data for this compound.

| Parameter | Typical Value Range | Reference Compound Example |

|---|---|---|

| Triazole Ring C-N Bond Length | 1.32 - 1.36 Å | Generic 1,2,4-Triazoles wikipedia.org |

| Triazole Ring N-N Bond Length | 1.34 - 1.38 Å | Generic 1,2,4-Triazoles |

| Inter-ring C-C Bond Length | ~1.47 - 1.49 Å | Analogous bi-aryl systems |

| Intra-ring Angles | ~105° - 112° | Substituted Triazoles nih.gov |

| Dihedral Angle (Ring-Substituent) | Variable (e.g., 20° - 60°) | 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole nih.gov |

The supramolecular architecture of crystalline solids is dictated by a network of non-covalent interactions. In bi-1,2,4-triazole systems, the presence of both hydrogen bond donors (N-H groups) and acceptors (sp²-hybridized nitrogen atoms) makes hydrogen bonding a dominant structure-directing force.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic triazole rings are significant. These interactions contribute to the stabilization of the crystal lattice, often resulting in offset or parallel-displaced arrangements of the rings. Analysis of the crystal packing in related heterocyclic compounds, such as indolyl-triazolo-thiadiazole systems, reveals the importance of a combination of N-H···N, C-H···N, and π-π interactions in defining the final solid-state assembly. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, enabling the confirmation of molecular connectivity and the study of dynamic processes such as tautomerism.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons attached to carbon (C-H) and nitrogen (N-H). The C-H protons on the triazole rings would appear as singlets in the aromatic region, typically between δ 8.0 and 9.5 ppm, with their exact chemical shift influenced by the electronic environment and the specific tautomeric form present. The N-H proton signal is often broad due to quadrupole coupling and chemical exchange, appearing at a lower field (δ 10.0–14.0 ppm), and its visibility can be dependent on the solvent and concentration. ufv.brurfu.ru

The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carbon atoms of the two triazole rings. The chemical shifts of the triazole carbons are typically found in the range of δ 145–165 ppm. For instance, in various bis-1,2,4-triazole derivatives, the C3 and C5 carbon signals have been observed between δ 148 and 153 ppm. nih.gov The carbon atom involved in the inter-ring linkage would likely resonate in a similar region.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1,2,4-Triazole Systems Note: This table provides typical chemical shift (δ) values in ppm relative to TMS, based on data from various 1,2,4-triazole derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Triazole C-H | 8.0 - 9.5 | urfu.runih.gov |

| ¹H | Triazole N-H | 10.0 - 14.0 (often broad) | urfu.ru |

| ¹³C | Triazole C3/C5 | 145 - 165 | urfu.runih.gov |

For complex molecules like bi-triazoles where signal overlap in 1D spectra can occur, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent atoms. In a bi-triazole system, it would primarily be used to confirm the absence of coupling for the singlet C-H signals on the rings and to identify any long-range couplings that might exist.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HMQC or HSQC spectrum of this compound would show a cross-peak connecting each triazole C-H proton signal to its corresponding triazole carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for mapping out the carbon skeleton and confirming the linkage between the two triazole rings by showing a correlation between a proton on one ring and the linkage carbon on the other.

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring. ijsr.net For an unsubstituted 1,2,4-triazole, 1H- and 4H-tautomers are possible. wikipedia.orgijsr.net In a 3,4'-bi-1,2,4-triazole system, the number of potential tautomeric forms increases significantly, as tautomerism can occur on both rings independently. This leads to a complex equilibrium of multiple isomers (e.g., 2H,1'H-; 2H,2'H-; 2H,4'H- forms).

NMR spectroscopy is a primary tool for investigating these tautomeric equilibria in solution. acs.orgresearchgate.net The observed spectrum is often a population-weighted average of the contributing tautomers if the exchange between them is fast on the NMR timescale. This can result in averaged chemical shifts and sometimes broadened signals.

If the exchange is slow, or can be slowed by lowering the temperature, separate signals for each major tautomer may be observed. The relative integration of these signals can provide a quantitative measure of the tautomer populations. Furthermore, specialized techniques such as ¹⁵N NMR are particularly sensitive to the electronic environment of the nitrogen atoms and can provide a quantitative account of prototropic equilibria. semanticscholar.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound systems. These methods provide detailed information about the molecular vibrations, allowing for the identification of functional groups and the analysis of subtle structural variations and intermolecular interactions.

Characteristic Vibrational Mode Assignment for Triazole Rings and Substituents

The vibrational spectra of 1,2,4-triazole derivatives are characterized by a series of distinct absorption bands that correspond to the vibrational modes of the heterocyclic ring and its substituents. researchgate.netnih.gov The assignment of these bands is often supported by quantum chemical calculations, which provide a theoretical spectrum that can be correlated with experimental data. nih.gov

Key vibrational modes for the 1,2,4-triazole ring system include:

N-H Stretching: In the IR spectrum of 1,2,4-triazole, the N-H stretching vibration typically appears as a distinct peak. For instance, in a study of 1,2,4-triazole, this vibration was observed at 3126 cm⁻¹. researchgate.net The position and shape of this band are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations in the triazole ring are generally observed in the region of 3000-3100 cm⁻¹. researchgate.net For example, 3-amino-1,2,4-triazole shows C-H aromatic vibration bands at 3083 cm⁻¹ and 3054 cm⁻¹. researchgate.net

Ring Stretching (C=N, N=N): The stretching vibrations of the carbon-nitrogen and nitrogen-nitrogen double bonds within the triazole ring give rise to strong bands in the 1400-1600 cm⁻¹ region. researchgate.net In 3-amino-1,2,4-triazole, bands at 1531 and 1472 cm⁻¹ are attributed to C=C stretching vibrations of the aromatic domains, while a high-intensity band at 1595 cm⁻¹ indicates the presence of endocyclic N=N. researchgate.net Strong absorption bands in the 1500-1540 cm⁻¹ range can also correspond to the C=N aromatic stretching vibration of the triazole ring.

Ring Deformation and Breathing Modes: In-plane and out-of-plane ring deformation and breathing vibrations occur at lower frequencies. A peak at 1045 cm⁻¹ in 3-amino-1,2,4-triazole has been assigned to the C-N-C group. researchgate.net These modes are characteristic of the heterocyclic structure and can be considered "marker bands" for the triazole ring. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretching | 3100 - 3300 | 1,2,4-triazole | 3126 researchgate.net |

| Aromatic C-H Stretching | 3000 - 3100 | 3-amino-1,2,4-triazole | 3083, 3054 researchgate.net |

| Endocyclic N=N Stretching | 1550 - 1600 | 3-amino-1,2,4-triazole | 1595 researchgate.net |

| C=N Stretching / Ring Deformation | 1450 - 1550 | 1,2,4-triazole derivatives | ~1500-1540 |

| C-N-C Stretching | 1000 - 1100 | 3-amino-1,2,4-triazole | 1045 researchgate.net |

Spectroscopic Signatures of Intra- and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of nitrogen-rich heterocyclic compounds like this compound. Vibrational spectroscopy is particularly sensitive to the effects of hydrogen bonding. nih.gov The formation of intra- or intermolecular hydrogen bonds, typically involving the N-H group of one triazole ring and a nitrogen atom of an adjacent ring, leads to predictable changes in the IR and Raman spectra. rsc.org

The most significant indicator of hydrogen bonding is the behavior of the N-H stretching band. mjcce.org.mk In the absence of hydrogen bonding, this band is typically sharp and located at higher frequencies. Upon formation of a hydrogen bond (N-H···N), the N-H bond is weakened and elongated, resulting in:

Red Shift: A shift of the N-H stretching frequency to a lower wavenumber (a "red shift"). The magnitude of this shift often correlates with the strength of the hydrogen bond.

Band Broadening: The absorption band becomes significantly broader due to the distribution of hydrogen bond distances and angles in the sample.

Increased Intensity: The integrated intensity of the N-H stretching band often increases.

For example, theoretical and experimental studies on 3,5-diamino-1,2,4-triazole have highlighted the importance of hydrogen bonding in its vibrational spectroscopy. nih.gov Similarly, investigations into fluorinated 1,2,3-triazole derivatives detected intra- and intermolecular interactions through their effect on the absorption band locations of the involved groups. rsc.org In this compound, the potential for extensive intermolecular hydrogen bonding networks is high, which would be clearly observable through these characteristic spectral changes.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of novel compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). algimed.com This precision allows for the determination of a unique elemental formula from the measured accurate mass, thereby confirming the identity of a synthesized compound like this compound. nih.gov

For the unprotonated molecule of this compound, the elemental composition is C₄H₄N₆. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁴N = 14.003074 u), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation for C₄H₄N₆:

(4 x 12.000000) + (4 x 1.007825) + (6 x 14.003074) = 136.049744 u

An HRMS experiment would aim to measure the m/z of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For the protonated molecule, [C₄H₅N₆]⁺, the theoretical exact mass would be 137.057569 u. The experimentally measured mass is then compared to the theoretical value. A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental formula.

The fragmentation patterns observed in the mass spectrum also provide valuable structural information. The breakdown of the triazole rings can lead to characteristic neutral losses, such as the elimination of N₂ or HCN. rsc.org In a bi-triazole system, fragmentation would likely involve cleavage of the bond linking the two rings or sequential fragmentation of the individual heterocyclic units. researchgate.net

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Molecular Ion [M]⁺ | C₄H₄N₆ | 136.049744 |

| Protonated Molecule [M+H]⁺ | C₄H₅N₆ | 137.057569 |

Thermal Analysis in the Context of Compound Stability

Thermal analysis techniques are critical for evaluating the stability, decomposition behavior, and potential energetic properties of nitrogen-rich compounds.

Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition. A DTA thermogram plots this temperature difference (ΔT) against temperature, showing endothermic (heat-absorbing) or exothermic (heat-releasing) peaks.

For 1,2,4-triazole and its derivatives, DTA provides key insights into their thermal stability. jocpr.com A typical DTA curve for a stable compound will show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures indicating decomposition. omicsonline.org The onset temperature of the first decomposition exotherm is often taken as a measure of the compound's thermal stability. rsc.org

| Thermal Event | Nature of Peak | Typical Temperature Range (°C) for 1,2,4-Triazoles | Interpretation |

|---|---|---|---|

| Melting | Endothermic | 120 - 200 | Phase transition from solid to liquid. omicsonline.org |

| Decomposition | Exothermic (often) | > 200 | Breakdown of the molecular structure, often with gas evolution. omicsonline.orgresearchgate.net |

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition characteristics of chemical compounds. While specific TGA data for the parent this compound is not extensively detailed in the available literature, significant insights into the thermal behavior of the bi-1,2,4-triazole framework can be derived from the analysis of its derivatives. One of the most extensively studied compounds in this family is 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), a high-energy material.

The thermal stability of DNBT has been characterized primarily using Differential Scanning Calorimetry (DSC), which provides information on the temperatures at which thermal decomposition events occur. acs.org These studies are often complemented by reactive molecular dynamics simulations to understand the decomposition pathways and products at a molecular level. rsc.orgnih.gov

Research indicates that DNBT is a thermally stable compound, a characteristic attributed to the stability of the bi-1,2,4-triazole backbone. acs.org DSC experiments, conducted at a heating rate of 5 °C min⁻¹, show that DNBT undergoes melting followed by decomposition. The onset of this sharp endothermic event occurs at 262 °C. acs.org This high decomposition temperature is indicative of a robust molecular structure.

Reactive molecular dynamics simulations have been employed to further elucidate the thermal decomposition behavior of DNBT under various temperature conditions. rsc.orgnih.gov These simulations reveal that upon heating, the decomposition is initiated, leading to the formation of various gaseous products. The primary decomposition products are dominated by the evolution of nitrogen gas (N₂) and nitrogen dioxide (NO₂). rsc.orgnih.gov The simulations show that the rate of decomposition and the distribution of products are dependent on the temperature. rsc.org For instance, at a simulated temperature of 2600 K, the yield of N₂ can reach up to 40%. nih.gov

Detailed Research Findings:

The thermal decomposition of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) has been a subject of interest due to its energetic properties. The key findings from thermal analysis studies are summarized below:

Decomposition Temperature: DSC analysis indicates a sharp endotherm with an onset temperature of 262 °C, corresponding to melting with subsequent decomposition. acs.org

Decomposition Products: Reactive molecular dynamics simulations show that the primary gaseous products during thermal decomposition are N₂ and NO₂. rsc.orgnih.gov

Influence of Temperature on Decomposition: The rate of decomposition and the relative abundance of products are influenced by the temperature. Higher simulation temperatures lead to a faster decomposition rate. rsc.org

Data Table of Thermal Properties for DNBT

| Parameter | Value | Method |

| Onset Decomposition Temperature | 262 °C | DSC |

| Primary Decomposition Products | N₂, NO₂ | Reactive Molecular Dynamics |

Computational and Theoretical Investigations of 2h 3,4 Bi 1,2,4 Triazole Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of triazole derivatives to elucidate their geometric, electronic, and energetic properties.

Geometric Optimization and Conformation Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For 3,4'-bi-1,2,4-triazole, DFT methods, such as B3LYP with a 6-31+G* basis set, have been used to predict its molecular structure. nih.gov These studies indicate that the molecule adopts a planar conformation, where the two triazole rings are linked by a C-N bond that has a character intermediate between a single and a double bond. nih.gov This planarity suggests an aromatic-like structure. nih.gov

The conformational analysis of similar bi-triazole systems, like bi-1,2,3-triazole, has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory to scan the potential energy surface (PES). ekb.egekb.egscinito.ai Such studies identify various configurational isomers and conformers with energy minima, helping to determine the most energetically favorable shapes of the molecule. ekb.egekb.egscinito.ai For 3-amino-1,2,4-triazole, DFT calculations at the 6-311++G(d,p) basis level have shown good agreement between theoretical and experimental structural values, validating the computational approach. dergipark.org.tr

Electronic Structure: Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net For 1,2,4-triazole (B32235) derivatives, MEP maps show distinct negative potential regions (typically colored red or purple) around nitrogen atoms, indicating areas with high electron density that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential regions (colored blue) are often found around hydrogen atoms, indicating electron-deficient areas. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For 1,2,4-triazole derivatives, DFT calculations have been employed to determine these orbital energies and predict reactivity. dergipark.org.trresearchgate.netdnu.dp.ua For example, the application of an external electric field (EEF) can reconstruct the spatial distribution of HOMO and LUMO orbitals and reduce the energy gap, thereby enhancing reaction activity. nih.gov Analysis of various triazolo-thiadiazine derivatives using DFT/B3LYP/6-31G(d,p) has shown that the frontier orbital energy gap illustrates the high reactivity of these compounds. grafiati.com

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.50 |

| ELUMO (eV) | -1.25 |

| Energy Gap (ΔE, eV) | 5.25 |

| Ionization Potential (I, eV) | 6.50 |

| Electron Affinity (A, eV) | 1.25 |

| Global Hardness (η, eV) | 2.63 |

| Global Softness (S, eV⁻¹) | 0.19 |

| Electronegativity (χ, eV) | 3.88 |

| Chemical Potential (μ, eV) | -3.88 |

| Global Electrophilicity Index (ω, eV) | 2.85 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman) for 3,4'-bi-1,2,4-triazole using the B3LYP/6-31+G* method have shown very good agreement with experimental vibrational data. nih.gov This agreement allows for the validation of the calculated molecular structure. nih.gov

Similarly, for other 1,2,4-triazole derivatives, DFT methods have been used to compute ¹H and ¹³C NMR chemical shifts and vibrational frequencies, which correlate well with experimental spectra. kbhgroup.inresearchgate.net These theoretical predictions are instrumental in the detailed assignment of vibrational bands and confirmation of molecular structures synthesized in the lab. bohrium.comresearchgate.net

Theoretical Calculation of Energetic Properties (e.g., Heat of Formation, Detonation Performance)

For triazole-based compounds designed as energetic materials, DFT is used to calculate key performance indicators. The heat of formation is a fundamental thermodynamic property that can be calculated using methods like Gaussian 03. researchgate.net This value is crucial for determining the energy content of a molecule.

For energetic materials, detonation properties such as detonation velocity (D) and detonation pressure (P) are often predicted computationally. For instance, derivatives of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole have been evaluated using EXPLO5 software, with calculations showing acceptable detonation velocities and pressures. nih.gov The introduction of specific functional groups like nitro (-NO2) or azide (B81097) (-N3) into the triazole framework is known to significantly enhance energetic properties, a phenomenon that can be systematically studied through computational modeling. nih.gov

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Compound A6-6 | 1.909 | N/A | 8.64 | 34.24 |

| Compound 5 (diazonium ylide) | N/A | N/A | 8.45 | 31.6 |

| Compound 8 | N/A | N/A | 8.13 | 29.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can model the interactions of a molecule with its environment, such as solvent molecules, providing insights into conformational changes and interaction energies in solution. nih.gov

For 1,2,4-triazole derivatives, MD simulations have been used to investigate their interactions and conformations in different media, including vacuum, water, and acidic solutions. nih.gov These simulations can evaluate how factors like intermolecular hydrogen bonding affect the stability and interaction energies of different tautomers in a solution environment. nih.gov The effect of various solvents on the geometry and electronic energy of bi-triazole systems can also be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. ekb.egekb.eg Such studies are essential for understanding how the properties and behavior of 2H-3,4'-bi-1,2,4-triazole might change in a biological or industrial setting where it is not in an isolated state.

Conformational Flexibility and Tautomerism in Solution Environments

The structure of bi-1,2,4-triazole systems is not rigid; it possesses conformational flexibility primarily due to rotation around the single bond connecting the two triazole rings. Furthermore, the triazole rings themselves can exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom. nih.govijsr.net The stability and prevalence of these conformers and tautomers are significantly influenced by their environment, particularly the solvent.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule, identifying the most stable conformations. ekb.egscinito.ai For bi-triazole systems, different configurational isomers can be studied, and within each, multiple conformers with minimal energy are often found. ekb.egscinito.ai For instance, in a study on bi-1,2,3-triazole, fourteen stable conformers were identified across eight configurational isomers. ekb.egscinito.ai The relative energies of these conformers determine their population distribution at a given temperature.

Solvation effects are critical in determining tautomeric and conformational equilibria. researchgate.net Computational models like the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent. ekb.egekb.eg Studies have shown that the stability of conformers can increase with the dielectric constant of the solvent. ekb.eg For example, the relative energies of bi-1,2,3-triazole conformers were calculated in various solvents, including cyclohexane, chloroform, methanol, and water, revealing shifts in stability compared to the gas phase. ekb.eg The 1H-1,2,4-triazole tautomer is generally found to be more stable than the 4H-1,2,4-triazole form. nih.gov Theoretical modeling is a key method to elucidate the influence of substituents on the triazole ring on this tautomeric equilibrium. researchgate.net

Interaction Energies and Solvent-Solute Interactions

The interaction between a solute molecule like this compound and the surrounding solvent molecules is fundamental to its chemical behavior in solution. Computational methods can quantify the strength and nature of these interactions. Solvation effects are known to significantly impact the properties of triazole derivatives. bohrium.comrsc.org

DFT studies can be used to analyze the self-association of triazoles into dimers and trimers, which is relevant in solution. bohrium.com The effect of solvents such as water and dimethyl sulfoxide (B87167) (DMSO) on the geometric parameters and electronic properties of these molecular complexes can be analyzed. bohrium.com The interaction energies are calculated to determine the stability of these aggregates in different media. These calculations often reveal that intermolecular hydrogen bonding is a primary driver of self-association. bohrium.com The interaction with the solvent can also alter the molecule's electronic properties, such as its dipole moment and the distribution of atomic charges, which in turn affects its solubility and reactivity.

Advanced Analysis of Intermolecular Interactions

The way molecules pack together in a solid-state or interact in solution is governed by a complex network of intermolecular forces. For bi-1,2,4-triazole systems, these interactions are key to understanding their crystal structures and material properties.

Detailed Characterization of Hydrogen Bonding Networks: Nature and Strength

Hydrogen bonds are among the most critical non-covalent interactions in triazole chemistry. The triazole rings contain both hydrogen bond donors (N-H groups) and acceptors (pyridine-like nitrogen atoms), allowing for the formation of extensive networks. nih.govnih.gov Computational studies, often combined with experimental data from X-ray crystallography, can precisely characterize these networks.

Theoretical models can identify the preferred pathways for hydrogen bonding. For example, in 1,2,3-triazoles, it has been observed that 1H-tautomers tend to form strong hydrogen bonds with other 1H-tautomers, while 2H-tautomers bond strongly to 1H-tautomers. nih.gov These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. rsc.orgmdpi.com The strength of these bonds can be estimated by analyzing bond lengths, angles, and calculated interaction energies. Common hydrogen bond motifs include N-H···N, N-H···O, C-H···N, and C-H···O interactions, which collectively stabilize the crystal structure. rsc.orgresearchgate.net

Pi-Stacking and Other Non-Covalent Aromatic Interactions

The aromatic nature of the triazole rings allows them to participate in π-stacking interactions, where the π-electron clouds of adjacent rings interact favorably. mdpi.com These interactions are crucial for the stability of crystal structures and can influence the electronic properties of the material. rsc.orgresearchgate.net

Computational and crystallographic studies have revealed various π-stacking arrangements in bi-triazole and related systems. researchgate.netrsc.org These can occur between two triazole rings or between a triazole ring and another aromatic system, such as a benzene (B151609) ring. researchgate.net The geometry of these interactions is key to their strength; parameters such as the ring-centroid separation, the plane-to-plane distance, and the ring offset are used to characterize them. researchgate.net For example, a centrosymmetric π-π stacking interaction between a triazole and a benzene group has been described with a ring-centroid separation of 3.895 Å. researchgate.net In some designs, intramolecular π-π stacking is engineered to enforce rigidity in the molecular structure. rsc.orgresearchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate activation energies, providing a detailed understanding of how a reaction proceeds. researchgate.net

For reactions involving 1,2,4-triazoles, such as their synthesis or subsequent functionalization, DFT calculations can be used to propose and validate reaction mechanisms. frontiersin.org For instance, in the synthesis of substituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, a mechanism was proposed that rationalized the observed regioselectivity. acs.org Computational studies can help understand the role of catalysts, solvents, and substituent effects on the reaction rate and outcome. frontiersin.orgnih.gov These theoretical investigations can predict whether a reaction is likely to occur and under what conditions, guiding experimental work and the development of new synthetic methods. researchgate.netacs.org

Transition State Characterization and Reaction Pathway Mapping

A fundamental aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods are instrumental in locating and characterizing these fleeting structures, which are often impossible to observe experimentally. For the formation or transformation of this compound, theoretical calculations can map out the entire reaction pathway, providing a detailed, step-by-step mechanism.

Theoretical studies on the formation of related 1,2,4-triazole rings have elucidated the mechanisms of cyclization reactions. For instance, in the B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines to form 3,4,5-triaryl-1,2,4-triazoles, DFT calculations have been used to map the reaction pathway, including amination, intramolecular cyclization, and dehydrogenation steps. While specific studies on this compound are not extensively documented in publicly available literature, the principles from analogous systems can be applied.

A hypothetical reaction pathway for the synthesis of a bi-1,2,4-triazole system might involve the coupling of two different 1,2,4-triazole precursors. Computational mapping of such a reaction would involve:

Identification of Reactants and Products: Defining the initial and final chemical species.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface connecting reactants and products.

Frequency Calculations: To confirm that the located stationary point is indeed a true transition state (characterized by a single imaginary frequency) or a stable minimum (all real frequencies).

Intrinsic Reaction Coordinate (IRC) Calculations: To trace the path from the transition state down to the corresponding reactants and products, thus verifying the connection.

The energetic data obtained from these calculations allow for the determination of activation energies, which are crucial for predicting reaction rates.

Table 1: Hypothetical Calculated Energies for a Reaction Step in a bi-1,2,4-triazole Synthesis

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediates | +5.7 |

| Products | -10.2 |

Note: This table is illustrative and based on typical values for similar heterocyclic coupling reactions.

Theoretical Prediction of Reactivity and Selectivity in Bi-1,2,4-triazole Transformations

Computational chemistry is also a predictive tool for understanding the reactivity of molecules and the selectivity of their reactions. For this compound, theoretical methods can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, and which tautomeric or conformational form is the most stable.

DFT studies on substituted 1,2,4-triazoles have shown that the relative stability of different tautomers can be influenced by the nature of the substituents and the solvent environment. nih.gov For 3,4'-bi-1,2,4-triazole, a key consideration would be the tautomeric equilibrium between the 1H, 2H, and 4H forms on both triazole rings, as well as the rotational conformers around the central C-N bond.

Reactivity descriptors derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often used to predict reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Furthermore, calculated parameters such as atomic charges and Fukui functions can provide more detailed insight into the local reactivity of different atoms within the this compound system. This information is critical for predicting the regioselectivity of reactions such as alkylation, acylation, or electrophilic substitution.

Table 2: Illustrative Calculated Reactivity Descriptors for this compound Tautomers

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2H,1'H | -6.8 | -1.2 | 5.6 | 3.5 |

| 2H,4'H | -6.9 | -1.1 | 5.8 | 4.1 |

| 1H,1'H | -6.7 | -1.3 | 5.4 | 2.9 |

| 1H,4'H | -6.8 | -1.2 | 5.6 | 3.8 |

Note: This data is hypothetical and serves to illustrate the types of parameters generated in computational studies of such systems.

These theoretical predictions can guide synthetic chemists in designing reactions that favor the formation of a desired product, thereby improving reaction efficiency and reducing the formation of unwanted byproducts.

Advanced Applications and Future Research Directions in Bi 1,2,4 Triazole Chemistry

Development of High-Energy-Density Materials (HEDMs) Based on Bi-1,2,4-triazoles

The quest for energetic materials that offer superior performance while maintaining a high degree of safety is a paramount challenge in modern chemistry. Bi-1,2,4-triazole derivatives have emerged as a promising class of HEDMs due to their inherently high heats of formation, significant nitrogen content, and the potential for creating densely packed crystal structures. These characteristics contribute to high detonation velocities and pressures, key indicators of an energetic material's performance.

The energetic performance of bi-1,2,4-triazole-based compounds can be meticulously tuned through strategic molecular design. Key principles focus on increasing density, maximizing the heat of formation, and ensuring a favorable oxygen balance.

Introduction of Energetic Groups: A primary strategy involves the incorporation of explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), and azido (-N3) onto the bi-1,2,4-triazole backbone. For instance, the introduction of nitro groups enhances the oxygen balance and density of the resulting molecule. The position of these groups is also critical; C-nitrated compounds often exhibit greater thermal stability compared to their N-nitrated counterparts.

Formation of Energetic Salts: A powerful approach to improve the density and energetic properties of bi-1,2,4-triazole compounds is through the formation of energetic salts. This involves protonating the nitrogen-rich triazole rings and pairing them with oxidizing anions like perchlorate (ClO4-), nitrate (NO3-), or dinitramide (N(NO2)2-). The resulting ionic interactions and extensive hydrogen-bonding networks contribute to higher crystal densities and improved thermal stability. For example, the dinitramide salt of a monoprotonated aminotriazole derivative has demonstrated enhanced thermal stability and friction insensitivity. nih.gov

Asymmetric Functionalization: Moving away from symmetrical substitutions can lead to compounds with a better balance of energy and sensitivity. An asymmetric functionalization strategy can disrupt crystal packing in a way that reduces sensitivity to mechanical stimuli like impact and friction, without significantly compromising detonation performance. For example, an asymmetrically modified bi-1,2,4-triazole with a trinitromethyl group has shown good detonation performance while maintaining acceptable insensitivity. rsc.org

Construction of Fused and Bridged Ring Systems: Linking bi-1,2,4-triazole units with other heterocyclic rings (like pyrazole or oxadiazole) or bridging them with groups like azo (-N=N-) can create larger, more rigid molecules. researchgate.netnih.gov This rigidity can lead to higher crystal densities and enhanced thermal stability, which is crucial for applications requiring heat-resistant explosives. researchgate.net

| Design Principle | Effect on Energetic Properties | Example Compound/System |

| Introduction of Nitro Groups | Increases density and oxygen balance | 5,5′-dinitro-3,3′-bi-1,2,4-triazole |

| Formation of Energetic Salts | Enhances density and thermal stability through ionic interactions and hydrogen bonding | Dinitramide salt of monoprotonated 1H,4′H-[3,3′-bis(1,2,4-triazole)]-4′,5,5′-triamine nih.gov |

| Asymmetric Functionalization | Can improve the balance between energetic performance and sensitivity | Asymmetric trinitromethyl-modified bi(1,2,4-triazole) rsc.org |

| Bridged Ring Systems | Increases density and thermal stability | 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene researchgate.net |

Computational chemistry plays a pivotal role in the rational design of new HEDMs. By predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize synthetic targets that are most likely to meet performance and safety criteria.

Density Functional Theory (DFT): DFT methods are widely used to calculate key parameters that inform the energetic performance of bi-1,2,4-triazole derivatives. These calculations can predict molecular geometries, vibrational frequencies, and heats of formation (HOF). A high positive HOF is desirable as it contributes directly to the energy released upon detonation.

Predicting Detonation Velocity and Pressure: The detonation velocity (Vd) and detonation pressure (P) are critical performance metrics for an explosive. The Kamlet-Jacobs (K-J) equations are empirically derived formulas that are frequently used to estimate these properties based on the calculated density and heat of formation of the compound. For instance, theoretical calculations have shown that some N-oxide derivatives of 1,2,4-triazole (B32235) could exhibit detonation velocities exceeding 9,500 m/s. mdpi.comresearchgate.net

Assessing Sensitivity and Stability: Computational methods can also provide insights into the stability and sensitivity of energetic compounds. The bond dissociation energy (BDE) of the weakest bond in a molecule, often the "trigger linkage," can be calculated to estimate its thermal stability. Lower BDEs typically correlate with lower decomposition temperatures. Furthermore, computational models are being developed to predict sensitivity to impact, which is a crucial safety parameter.

The synergy between these computational screening methods and synthetic chemistry allows for a more efficient and targeted approach to discovering novel HEDMs based on the bi-1,2,4-triazole framework.

| Computational Method | Predicted Property | Relevance to HEDMs |

| Density Functional Theory (DFT) | Heat of Formation (HOF) | A higher HOF contributes to greater energy release. |

| Kamlet-Jacobs (K-J) Equations | Detonation Velocity (Vd) and Pressure (P) | Key performance indicators of an explosive. nih.gov |

| Bond Dissociation Energy (BDE) Calculation | Thermal Stability | Helps predict the decomposition temperature and trigger linkage. |

Catalytic Applications of Bi-1,2,4-triazole-Derived Systems

The nitrogen-rich structure of bi-1,2,4-triazoles, with its multiple nitrogen atoms acting as potential coordination sites, makes it an excellent ligand for the construction of catalytically active metal complexes and coordination polymers.

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Bi-1,2,4-triazoles can act as chelating ligands, forming stable complexes with various transition metals. These complexes have shown promise in a range of organic transformations. For example, palladium(II) complexes incorporating bis-1,2,3-triazole ligands have demonstrated catalytic activity in reactions such as the α-alkylation of acetophenone derivatives. rsc.org The electronic properties and steric environment of the bi-1,2,4-triazole ligand can be tuned by adding different substituents, thereby influencing the catalytic activity and selectivity of the metal center.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The predictable structure and high porosity of MOFs make them ideal platforms for heterogeneous catalysis. Bi-1,2,4-triazoles and their derivatives are effective linkers for building robust MOFs.

Active Sites: The catalytic activity of these MOFs can stem from several features. The metal nodes themselves can act as Lewis acid sites. Additionally, the nitrogen-rich triazole moieties within the framework can serve as basic sites or participate in substrate binding.

Shape and Size Selectivity: The well-defined pores of bi-1,2,4-triazole-based MOFs can impart shape and size selectivity to catalytic reactions. Reactant molecules that fit within the pores can access the active sites, while larger molecules are excluded. This has been demonstrated in the context of CO2 conversion, where a triazole-containing MOF showed high efficiency for the cycloaddition of CO2 with small epoxides, but a sharp decrease in activity for larger substrates. semanticscholar.org

Post-Pyrolysis Catalysts: Pyrolysis of bi-1,2,4-triazole-containing MOFs under controlled atmospheres can yield highly active heterogeneous catalysts. For instance, the pyrolysis of a cobalt-based MOF assisted by 1,2,4-triazole resulted in the formation of cobalt nitride particles encapsulated in nitrogen-doped carbon nanotubes. nih.gov This composite material exhibited excellent bifunctional catalytic activity for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are crucial for applications like zinc-air batteries. nih.gov

Applications in Advanced Materials Science

The unique electronic and self-assembly properties of the 1,2,4-triazole ring system have led to its exploration in various areas of materials science, often in its metal-free form.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,2,4-triazole ring imparts excellent electron-transport and hole-blocking properties. researchgate.net This makes 1,2,4-triazole derivatives highly suitable for use as electron-transport or host materials in OLEDs, including phosphorescent OLEDs (PHOLEDs). Their use can lead to devices with high efficiency and brightness. researchgate.net

Organic Photovoltaics and Data Storage: The donor-acceptor character that can be achieved by appropriately substituting bi-1,2,4-triazole derivatives makes them interesting for applications in organic photovoltaic cells. researchgate.net Furthermore, their ability to form stable structures has led to investigations into their use in data storage devices. researchgate.net

Covalent Organic Frameworks (COFs) for Photocatalysis: Similar to MOFs, COFs are porous crystalline polymers built from organic monomers. A triazole-based COF has been developed as a metal-free heterogeneous photocatalyst for the visible-light-driven reduction of CO2 to methane (CH4). rsc.org The nitrogen atoms in the triazole units are thought to play a key role in stabilizing reaction intermediates, leading to high selectivity for methane production. rsc.org

The continued exploration of functionalized 2H-3,4'-bi-1,2,4-triazole and its isomers promises to unlock further innovations in these and other areas of advanced materials science.

Luminescent Materials and Optoelectronic Applications